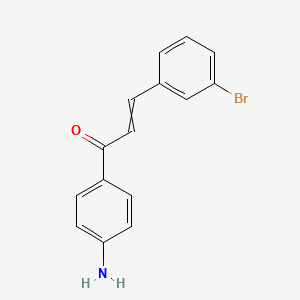

1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Beschreibung

Classification and Position within Chalcone Family

This compound belongs to the aminochalcone subfamily, which constitutes an important class of chalcones containing amino groups on either aromatic ring of the chalcone framework. Within this classification system, the compound specifically falls under the category of 4-aminochalcones, where the amino group is positioned at the para position of ring A, a structural feature that has been extensively studied for its enhancement of electrophilic reactivity. The brominated nature of the compound further classifies it within the halogenated chalcone derivatives, a subset that has received increased attention due to the unique electronic properties imparted by halogen substitution.

The chalcone family itself represents a class of naturally occurring organic compounds characterized by their open-chain flavonoid structure, consisting of two aromatic rings linked by an alpha,beta-unsaturated carbonyl group. These compounds serve as important intermediates in flavonoid biosynthesis and are found widely distributed throughout the plant kingdom, where they function as secondary metabolites with roles in plant defense and pigmentation. The systematic classification of chalcones is based on substitution patterns, with amino-substituted variants representing a significant subgroup due to their enhanced biological activities.

| Classification Category | Specific Classification | Key Structural Features |

|---|---|---|

| Primary Family | Chalcone | Alpha,beta-unsaturated carbonyl system |

| Subfamily | Aminochalcone | Amino group substitution |

| Subclass | 4-Aminochalcone | Para-positioned amino group on ring A |

| Derivative Type | Brominated Aminochalcone | Meta-brominated ring B |

| Chemical Category | Alpha,beta-unsaturated ketone | Conjugated enone system |

The position of this compound within the broader chalcone classification system reflects the systematic approach to understanding structure-activity relationships within this chemical family. Phylogenetic analysis of chalcone synthase genes across plant species has revealed that chalcone biosynthesis represents an ancient and highly conserved metabolic pathway, with multiple gene families contributing to the diversity observed in natural chalcone structures. This evolutionary perspective underscores the fundamental importance of the chalcone framework in biological systems and provides context for the rational design of synthetic derivatives such as the compound under investigation.

Historical Context of Aminochalcone Research

The research trajectory of aminochalcones has evolved significantly since the initial recognition of chalcones as biologically active natural products. Early investigations into chalcone chemistry focused primarily on naturally occurring compounds isolated from plant sources, with researchers gradually recognizing the potential for synthetic modification to enhance biological activity. The specific investigation of amino-substituted chalcones emerged as researchers began to understand the relationship between electron-donating substituents and enhanced electrophilic reactivity in biological systems.

Historical development of aminochalcone research can be traced through several key phases, beginning with basic structural characterization studies and progressing toward sophisticated biological activity evaluations. The recognition that amino groups positioned on chalcone aromatic rings could significantly enhance cytotoxic activity against cancer cell lines marked a pivotal moment in the field, leading to systematic investigations of various amino substitution patterns. Research groups worldwide have contributed to this body of knowledge, with particular emphasis on understanding how amino group positioning affects biological activity profiles.

The emergence of brominated aminochalcones as a specific research focus represents a more recent development in the field, driven by recognition that halogen substitution can provide unique advantages in terms of biological activity and selectivity. The systematic evaluation of brominated chalcone derivatives has revealed that bromine substitution, particularly when combined with amino group functionalization, can produce compounds with enhanced anticancer and antimicrobial properties compared to their non-halogenated counterparts. This research direction has been supported by advances in synthetic methodology that enable efficient preparation of complex substituted chalcone derivatives.

Contemporary research in aminochalcone chemistry has been characterized by increasingly sophisticated approaches to structure-activity relationship analysis, with researchers employing computational modeling, crystallographic analysis, and advanced spectroscopic techniques to understand the molecular basis of biological activity. The development of high-throughput screening methodologies has accelerated the pace of discovery, enabling researchers to evaluate large numbers of aminochalcone derivatives for various biological activities simultaneously.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry extends beyond its individual biological activities to encompass its role as a versatile synthetic intermediate and model compound for mechanistic studies. The compound's alpha,beta-unsaturated carbonyl system makes it an excellent substrate for various organic transformations, including cycloaddition reactions, nucleophilic additions, and heterocyclic synthesis pathways. These synthetic applications have made brominated aminochalcones valuable building blocks in the construction of more complex molecular architectures with potential pharmaceutical relevance.

From a medicinal chemistry perspective, this compound represents a significant advancement in the development of chalcone-based therapeutic agents. The specific combination of amino and bromo substituents has been shown to confer enhanced biological activity profiles compared to simpler chalcone derivatives, particularly in the context of anticancer and antimicrobial applications. Research has demonstrated that the compound exhibits selective cytotoxicity against gastric cancer cell lines, with activity mediated through reactive oxygen species generation and mitochondrial-mediated apoptosis pathways.

The compound's significance is further enhanced by its potential role in addressing current challenges in drug development, particularly the need for novel therapeutic agents with improved selectivity profiles. Studies have shown that this compound exhibits preferential toxicity toward malignant cells while demonstrating reduced cytotoxicity against normal epithelial cells, a characteristic that is highly desirable in anticancer drug development. This selectivity profile suggests potential for therapeutic applications with reduced side effect profiles compared to existing treatments.

The growing body of research surrounding this compound has contributed to broader understanding of chalcone pharmacology and has informed the design of next-generation chalcone derivatives with improved therapeutic profiles. The compound serves as a proof-of-concept for the potential of rationally designed chalcone derivatives to address unmet medical needs, particularly in the treatment of cancer and infectious diseases. Ongoing research continues to explore the full therapeutic potential of this compound and related derivatives, with investigations extending into areas such as neuroprotection and anti-inflammatory activity.

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQLPQSRIIAAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695648 | |

| Record name | 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876048-06-5 | |

| Record name | 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Procedure

- Reactants : 4-Aminoacetophenone and 3-bromobenzaldehyde are the key starting materials.

- Catalyst/Base : Commonly potassium hydroxide (KOH) or sodium hydroxide (NaOH) in aqueous or alcoholic medium.

- Solvent : Ethanol or ethanol-water mixtures are typical solvents.

- Reaction Conditions : The reaction is carried out at room temperature or under reflux conditions, with stirring for several hours (usually 10–12 hours) to ensure complete condensation.

- Workup : Upon completion, the reaction mixture is cooled, and the precipitated chalcone is filtered, washed with water, and dried.

- Purification : Recrystallization from suitable solvents or column chromatography is employed to purify the product.

Specific Example

A representative synthesis involves mixing equimolar amounts of 4-aminoacetophenone and 3-bromobenzaldehyde in ethanol. After stirring, 10% KOH solution is added dropwise until turbidity indicates product formation. The mixture is then stirred for 10–12 hours. The solid product is filtered and washed to yield the chalcone with yields typically ranging from 70% to 90% depending on conditions and purity requirements.

Photo-Induced, Metal-Free Hydroacylation (Alternative Method)

Recent advances have introduced a metal-free, photo-induced hydroacylation method for synthesizing chalcones, including derivatives similar to this compound.

- Catalyst : Eosin Y (a metal-free organic dye) used at 3 mol% loading.

- Light Source : Blue LED irradiation at room temperature.

- Solvent : Acetonitrile-water mixture (2:1 v/v).

- Procedure : Methyl arenes are first stirred with Eosin Y under blue LED light for 6 hours, followed by addition of phenylacetylene derivatives. Reaction progress is monitored by TLC.

- Workup : Extraction with ethyl acetate, drying over MgSO4, solvent removal, and purification by silica gel chromatography.

- Yield : High yields typically observed (up to 88% for related chalcones).

- Advantages : Mild conditions, metal-free, environmentally friendly, and efficient for various substituted chalcones.

Comparative Data Table of Preparation Methods

| Parameter | Claisen-Schmidt Condensation | Photo-Induced Hydroacylation |

|---|---|---|

| Starting Materials | 4-Aminoacetophenone + 3-Bromobenzaldehyde | Methyl arenes + Phenylacetylene derivatives |

| Catalyst | KOH or NaOH (Base) | Eosin Y (Organic dye) |

| Solvent | Ethanol or ethanol-water | Acetonitrile-water (2:1) |

| Temperature | Room temp or reflux | Room temperature with blue LED light |

| Reaction Time | 10–12 hours | 6 hours initial irradiation + subsequent reaction |

| Workup | Filtration, washing, recrystallization | Extraction, drying, chromatography |

| Yield | 70–90% | Up to 88% |

| Environmental Impact | Moderate (use of base and solvents) | Low (metal-free, mild conditions) |

| Scalability | High | Moderate |

Research Findings and Notes

- The Claisen-Schmidt condensation remains the most widely used and reliable method for synthesizing chalcones like this compound due to its simplicity and high yields.

- The photo-induced hydroacylation method presents a novel, greener alternative that avoids metal catalysts and harsh conditions, making it attractive for sensitive functional groups such as amino substituents.

- Spectroscopic analyses (IR, 1H NMR, 13C NMR, HRMS) confirm the successful formation of the chalcone with characteristic peaks for C=O (~1680 cm⁻¹), C=C (~1580 cm⁻¹), aromatic protons, and substituent-specific signals.

- Purification by silica gel chromatography or recrystallization ensures high purity, which is critical for subsequent biological or material applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure facilitates various chemical reactions, such as:

- Oxidation : Leading to the formation of quinones.

- Reduction : Resulting in alcohol derivatives.

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

Biology

This compound has garnered attention for its potential biological activities , particularly:

- Antimicrobial Properties : Studies have indicated that it exhibits antibacterial and antifungal activities.

- Anticancer Properties : It has been explored as a lead compound for developing new therapeutic agents targeting cancer cells.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its ability to interact with various molecular targets makes it a candidate for novel therapeutic agents.

Industrial Applications

The compound is also utilized in developing advanced materials such as:

- Organic Semiconductors : Its electronic properties make it suitable for applications in electronic devices.

- Dyes and Pigments : The unique structure enhances color properties in dyes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar chalcone derivatives is essential.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one | Lacks bromine atom | Lower antibacterial activity |

| 1-(4-Hydroxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one | Hydroxy group present | Enhanced anticancer properties |

| 1-(4-Methoxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one | Methoxy group affects reactivity | Varies; less studied |

The bromine substituent in this compound enhances its biological activity compared to other derivatives by increasing lipophilicity and facilitating interactions with biological membranes.

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential use as an antimicrobial agent.

- Anticancer Research : Research indicated that this chalcone derivative showed cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The dihedral angle between aromatic rings in chalcones influences molecular planarity, solubility, and intermolecular interactions. Key structural comparisons include:

Antimalarial Activity

Chalcones with electron-donating groups (e.g., -NH₂) exhibit enhanced antimalarial activity by interacting with parasitic enzymes like Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR):

The target compound’s 3-bromophenyl group may enhance lipophilicity, improving membrane permeability, but its antimalarial efficacy remains underexplored compared to methoxy-substituted analogs .

Antibacterial Activity

Amino-substituted chalcones show promise against bacterial targets like dihydropteroate synthase (DHPS):

Biologische Aktivität

1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique structure comprising two aromatic rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound exhibits a near-planar structure, which is crucial for its biological activity as it facilitates interactions with various biological targets. The presence of the bromine atom and the amino group significantly influence its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂BrNO |

| Molecular Weight | 304.17 g/mol |

| CAS Number | 876048-06-5 |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial effects of this compound, it was found to have minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. The compound demonstrated complete bactericidal activity within eight hours of exposure, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Research Findings on Anticancer Activity

A study conducted on various cancer cell lines showed that this chalcone derivative inhibited cell proliferation significantly at low concentrations. Specific pathways involved include the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to form covalent adducts with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The α,β-unsaturated carbonyl moiety allows for Michael addition reactions with thiol groups in proteins, leading to functional modifications that disrupt normal cellular processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar chalcone derivatives is essential.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Aminophenyl)-3-phenylprop-2-en-1-one | Lacks bromine atom | Lower antibacterial activity |

| 1-(4-Hydroxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one | Hydroxy group present | Enhanced anticancer properties |

| 1-(4-Methoxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one | Methoxy group affects reactivity | Varies; less studied |

The bromine substituent in this compound enhances its biological activity compared to other derivatives by increasing lipophilicity and facilitating interactions with biological membranes.

Q & A

What are the optimal synthetic routes for 1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, and how can reaction conditions be optimized to improve yield?

Answer:

The compound is synthesized via a Claisen-Schmidt condensation reaction between 4-aminoacetophenone and 3-bromobenzaldehyde. Key steps include:

- Solvent selection: Ethanol or methanol is typically used due to their polar aprotic nature, facilitating enolate formation.

- Catalyst optimization: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions can influence enolate stability and reaction kinetics. Basic catalysts (e.g., NaOH in ethanol) are preferred for higher yields in chalcone synthesis .

- Temperature control: Reactions are conducted under reflux (70–80°C) for 6–12 hours, with monitoring via TLC.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Yield improvements focus on stoichiometric ratios (1:1.2 ketone:aldehyde) and inert atmospheres to prevent oxidation .

How can spectroscopic and crystallographic techniques resolve ambiguities in the structural characterization of this compound?

Answer:

- FT-IR and NMR: Confirm the α,β-unsaturated ketone moiety (C=O stretch at ~1650 cm⁻¹, conjugated C=C at ~1600 cm⁻¹). ¹H NMR reveals trans-olefinic protons (δ 7.5–8.0 ppm, J = 15–16 Hz) and aromatic protons (δ 6.5–8.0 ppm) .

- XRD analysis: Single-crystal X-ray diffraction resolves non-merohedral twinning (common in chalcones with bulky substituents). SHELX software is used for structure refinement, with hydrogen atoms modeled using riding coordinates .

- DFT calculations: Validate experimental bond lengths and angles (e.g., C=O: ~1.22 Å, C=C: ~1.33 Å) and predict electronic properties (HOMO-LUMO gaps) .

What strategies address discrepancies in biological activity data across studies for this compound?

Answer:

- Standardized assays: Use validated in vitro models (e.g., Leishmania major promastigotes) with controlled incubation times and concentrations.

- Structure-activity relationship (SAR) analysis: Compare derivatives (e.g., methoxy vs. bromo substituents) to identify functional group contributions to activity .

- Molecular docking: Target-specific receptors (e.g., Leishmania major N-myristoyltransferase) to rationalize activity variations. MD simulations (100 ns) assess binding stability, with RMSD < 2 Å indicating robust interactions .

How can computational methods predict the physicochemical and pharmacokinetic properties of this compound?

Answer:

- DFT and QSAR: Calculate logP (lipophilicity), polar surface area (PSA), and solubility. For example, a PSA < 60 Ų suggests blood-brain barrier permeability.

- ADMET prediction: Tools like SwissADME or ADMETLab2.0 evaluate bioavailability (Rule of Five compliance), CYP450 inhibition, and toxicity (e.g., AMES test predictions) .

- Molecular dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess cellular uptake efficiency .

What experimental and theoretical approaches elucidate the role of hydrogen bonding in its crystal packing?

Answer:

- Graph-set analysis: Classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) using software like Mercury. The 4-aminophenyl group often forms N–H···O bonds with ketone oxygen, stabilizing the lattice .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., Br···H contacts contribute ~8% to crystal packing in brominated chalcones) .

- Thermal analysis: DSC/TGA reveals melting points (~180–200°C) and decomposition profiles, correlating with hydrogen-bond strength .

How do electronic substituent effects influence the compound’s reactivity in further functionalization?

Answer:

- Electrophilic substitution: The electron-donating 4-aminophenyl group activates the para position for bromination or nitration.

- Michael addition: The α,β-unsaturated ketone undergoes nucleophilic attacks (e.g., thiols or amines), with reactivity modulated by the electron-withdrawing 3-bromophenyl group .

- Photochemical studies: UV-Vis spectra (λmax ~350 nm) indicate π→π* transitions; TD-DFT calculations validate excited-state behavior for applications in photosensitizers .

What mechanistic insights explain its antimicrobial activity against drug-resistant pathogens?

Answer:

- Membrane disruption: Chalcones disrupt microbial membranes via hydrophobic interactions (logP ~3.5), validated by SEM showing cell wall deformation .

- Enzyme inhibition: Docking studies suggest competitive inhibition of fungal CYP51 (ΔG ~-9 kcal/mol) and bacterial DNA gyrase (Ki ~0.8 µM) .

- ROS generation: Electrochemical studies (cyclic voltammetry) correlate redox potentials (-0.5 to -1.2 V) with ROS production, inducing oxidative stress in pathogens .

How can synthetic byproducts or isomers be identified and minimized during scale-up?

Answer:

- HPLC-MS monitoring: Detect side products (e.g., diastereomers or over-brominated derivatives) using C18 columns and acetonitrile/water gradients.

- Reaction optimization: Lower bromine equivalents (≤1.1 eq.) and shorter reaction times (<24 h) reduce dibrominated byproducts .

- Crystallography: Identify Z-isomers (rare in chalcones) via anomalous XRD peaks or NOESY NMR correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.